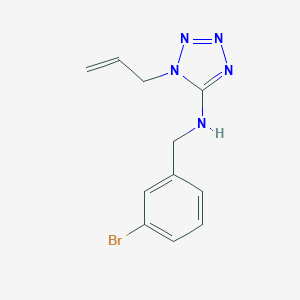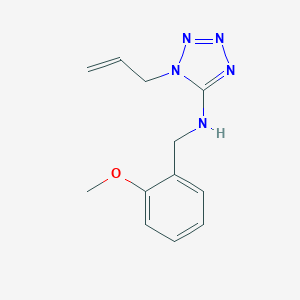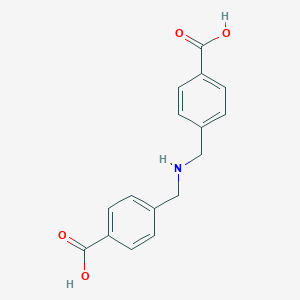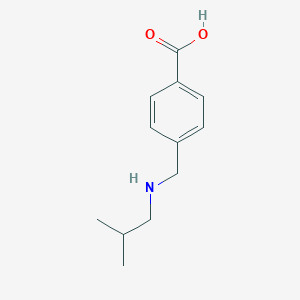![molecular formula C17H23NO3 B275576 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B275576.png)
1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol, also known as Mirogabalin, is a novel drug candidate that has been developed for the treatment of neuropathic pain. This compound is a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels, which are known to play a crucial role in the modulation of pain transmission.
Wirkmechanismus
The mechanism of action of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol involves its binding to the α2δ subunit of voltage-gated calcium channels, which are expressed in the central and peripheral nervous systems. This binding leads to a reduction in the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide, which are involved in pain transmission. The reduction in neurotransmitter release ultimately leads to a reduction in pain perception.
Biochemical and Physiological Effects:
1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have a number of biochemical and physiological effects. In preclinical studies, 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to reduce the expression of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the spinal cord and dorsal root ganglia. Additionally, 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to increase the expression of brain-derived neurotrophic factor, which is involved in the regulation of synaptic plasticity and neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol for lab experiments is its high selectivity for the α2δ subunit of voltage-gated calcium channels. This selectivity allows for a more specific modulation of pain transmission, which can lead to fewer side effects than non-selective drugs. However, one limitation of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol is its limited solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol. One potential direction is the investigation of its efficacy in other types of pain, such as inflammatory pain and cancer pain. Additionally, further studies are needed to determine the optimal dosing regimen and potential drug interactions. Finally, the development of novel formulations with improved solubility and bioavailability could enhance the clinical utility of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol.
Synthesemethoden
The synthesis method for 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol involves a series of chemical reactions, starting with the reaction of 2-furylboronic acid with (4-bromo-2,5-difluorophenyl)acetonitrile to form (4-bromo-2,5-difluorophenyl)[5-(furan-2-yl)pyridin-2-yl]methanone. This intermediate is then reacted with (3-methoxypropyl)amine and formaldehyde to form the key intermediate, 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been extensively studied for its potential application in the treatment of neuropathic pain. Several preclinical studies have demonstrated the efficacy of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol in various animal models of neuropathic pain, including diabetic neuropathy, chemotherapy-induced neuropathy, and spinal nerve ligation-induced neuropathy. These studies have shown that 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol can effectively reduce pain behavior and improve sensory function.
Eigenschaften
Molekularformel |
C17H23NO3 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1-[4-[5-[(3-methoxypropylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C17H23NO3/c1-13(19)14-4-6-15(7-5-14)17-9-8-16(21-17)12-18-10-3-11-20-2/h4-9,13,18-19H,3,10-12H2,1-2H3 |
InChI-Schlüssel |
JGYIIIWQVOCKCF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCCOC)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B275498.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)
![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)
![N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)

![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
